N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone with two distinct substituents:
- Thiolan-3-yloxy group: A tetrahydrothiophene-derived substituent at the 2-position of the pyridine ring. This cyclic thioether ether may improve solubility and bioavailability compared to purely hydrophobic substituents.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12(21)13-4-2-5-14(10-13)20-17(22)16-6-3-8-19-18(16)23-15-7-9-24-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWHZBQNUTCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant data.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring, an acetylphenyl group, and a thiolane moiety. Its molecular formula is , with a molecular weight of approximately 303.35 g/mol. The structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Some studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression, similar to other known kinase inhibitors .
- Antimicrobial Activity : Analogous compounds have shown promise as antimicrobial agents, potentially targeting bacterial cell walls or metabolic pathways .
Anticancer Potential
Numerous studies have investigated the anticancer properties of pyridine derivatives. For instance, a study on related compounds indicated significant antiproliferative activity against breast and ovarian cancer cell lines, attributed to their ability to inhibit specific kinases involved in cell division .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | CDK inhibition |
| A2780 (Ovarian) | 15.0 | Plk inhibition |
Antimicrobial Activity
In another context, derivatives of thiobenzanilides have demonstrated notable antimicrobial effects. The substitution patterns in these compounds significantly influence their activity, suggesting that this compound could also possess similar properties .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| E. coli | 64 µg/mL | Bacteriostatic |
Case Studies
- Study on Antiproliferative Effects : A recent study highlighted the effects of various pyridine derivatives on cancer cell lines, emphasizing the role of structural modifications in enhancing biological activity. The findings suggest that introducing specific functional groups can significantly improve efficacy against resistant cancer types .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiolane-containing compounds, revealing that modifications led to enhanced activity against Gram-positive bacteria, indicating potential for development into therapeutic agents for bacterial infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Functional Group Impact
The pyridine-3-carboxamide scaffold is shared among several compounds in the evidence. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
Pyridine Substituents: The thiolan-3-yloxy group in the target compound provides a sulfur-containing heterocycle, which may enhance solubility compared to purely hydrocarbon substituents (e.g., indane in A.3.32) .
Carboxamide Substituents: The 3-acetylphenyl group in the target compound introduces a polar acetyl group, which could improve metabolic stability over non-acylated aryl groups (e.g., 3-chlorophenyl in ). Bulky substituents like 1,1,3-trimethylindan-4-yl (A.3.32) or thiazol-2-yl () may sterically hinder target interactions but improve selectivity .
Physicochemical Properties
Table 2: Hypothetical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
